4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound with significant potential for research applications. Its molecular formula is , and it has a molecular weight of 425.5 g/mol. The compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole moiety, contributing to its biological activity and potential therapeutic applications. The purity of the compound is typically around 95%.
This compound falls under the category of thieno[3,4-c]pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the isopropoxy and methoxy groups suggests additional pharmacological properties that may be explored in various scientific studies.
The synthesis of 4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can involve several steps, typically starting from commercially available precursors. The general synthetic route may include:
Technical details regarding specific reagents, reaction conditions (temperature, solvents), and purification methods (e.g., recrystallization or chromatography) are critical for optimizing yield and purity.
The molecular structure of 4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be represented using various chemical notation systems:
InChI=1S/C22H23N3O4S/c1-14(2)29-18-8-4-15(5-9-18)22(26)23-21-19-12-30(27)13-20(19)24-25(21)16-6-10-17(28-3)11-7-16/h4-11,14H,12-13H2,1-3H3,(H,23,26)
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC
These representations provide insights into the connectivity and stereochemistry of the molecule.
The compound's structural data indicates significant functional groups that contribute to its reactivity and biological activity. The presence of nitrogen and sulfur atoms in the structure suggests potential sites for interaction with biological targets.
The chemical reactivity of 4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be explored through various reactions:
Technical details regarding reaction conditions (solvents, catalysts), yields, and by-products are essential for understanding its synthetic versatility.
The physical properties of 4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide include:
Chemical properties such as stability under different pH conditions and thermal stability are essential for handling and storage considerations. Information on degradation products under stress conditions would also be valuable.
The potential applications of 4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide span various fields:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2